REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH3:13]C1C=CC(S(O)(=O)=O)=CC=1>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:13])=[O:6]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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OC=1C=C(C(=O)O)C=C(C1C)O
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Name
|
|
Quantity
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1.13 g
|
Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
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Methanol was evaporated
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Type
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WASH
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Details
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The resultant solid was washed with 10% sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted thrice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over sodium sulphate
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Type
|
CUSTOM
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Details
|
evaporated under vacuum
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Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |